molecular formula C15H11ClN2O3S B2710418 N-[(4-chlorophenyl)methyl]-7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251596-10-7

N-[(4-chlorophenyl)methyl]-7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No. B2710418
CAS RN: 1251596-10-7
M. Wt: 334.77
InChI Key: XJSVYZOZWAEIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as heteroatom . The structure of the specific compound you mentioned would likely involve this thiophene core, with various functional groups attached.


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, depending on the specific functional groups present in the molecule. As mentioned earlier, one common method of synthesizing thiophene derivatives is through condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific thiophene derivative would depend on its exact structure. Thiophene and its derivatives are generally considered to be essential heterocyclic compounds with a variety of properties and applications .

Scientific Research Applications

Synthesis and Characterization

The compound and its derivatives have been extensively synthesized and characterized, providing insights into their chemical structures and properties. For instance, derivatives of thieno[2,3-b]pyridine have been synthesized for potential biological applications, with their structures elucidated by various spectroscopic methods (Akbari et al., 2008). Furthermore, the synthesis of novel aromatic polyamides containing n-alkylphenylimide units fused to the main chain, prepared from similar compounds, showcased enhanced thermal stability and excellent solubility, indicating the compound’s utility in materials science (Choi & Jung, 2004).

Biological Activities

Several studies have highlighted the compound's potential in contributing to antimicrobial and antifungal agents. A study by Desai et al. (2011) synthesized derivatives with antimicrobial activities against various bacterial and fungal strains, emphasizing the compound's utility in developing new therapeutic agents (Desai, Dodiya, & Shihora, 2011). Similarly, the synthesis and evaluation of Schiff’s bases and 2-azetidinones derived from related compounds have shown antidepressant and nootropic activities, suggesting their potential in psychiatric and cognitive disorders (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Mechanism of Action

The mechanism of action of a specific thiophene derivative would depend on its structure and the biological system it interacts with. For example, some thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They continue to be an active area of research, with scientists looking to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S/c16-9-3-1-8(2-4-9)7-17-14(20)11-12(19)13-10(5-6-22-13)18-15(11)21/h1-6H,7H2,(H,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSVYZOZWAEIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C3=C(C=CS3)NC2=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.